
2,2,2',2'-Tetrachloro-1,1'-bi(cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is a chemical compound characterized by the presence of four chlorine atoms attached to a bicyclopropane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) typically involves the chlorination of cyclopropane derivatives. One common method is the reaction of cyclopropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of cyclopropane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives with reduced chlorine content.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in terms of chlorine content but differs in its linear structure.
1,1,2,2-Tetrachlorocyclopropane: Similar bicyclic structure but with different chlorine positioning.
Uniqueness
2,2,2’,2’-Tetrachloro-1,1’-bi(cyclopropane) is unique due to its specific arrangement of chlorine atoms on a bicyclopropane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
933-74-4 |
|---|---|
Formule moléculaire |
C6H6Cl4 |
Poids moléculaire |
219.9 g/mol |
Nom IUPAC |
1,1-dichloro-2-(2,2-dichlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c7-5(8)1-3(5)4-2-6(4,9)10/h3-4H,1-2H2 |
Clé InChI |
SGPDWEDNEUXLQO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)C2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


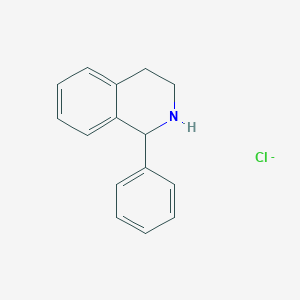

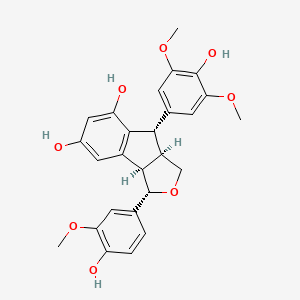
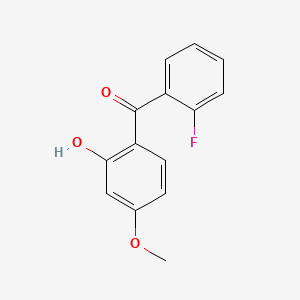
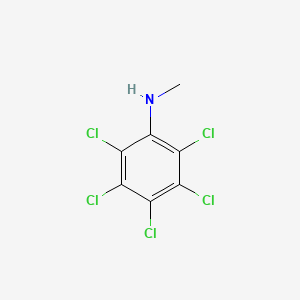
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
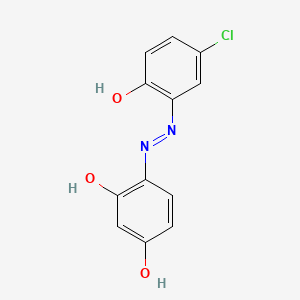
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
